

Mezigdomide in Clinical Trials: A Detailed Overview of Dosing and Administration

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Compound of Interest

Compound Name: Mezigdomide

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Mezigdomide (CC-92480) is a novel and potent oral cereblon E3 ligase modulator (CELMoD) agent currently under extensive investigation for the treatment of relapsed and refractory multiple myeloma (RRMM).[1][2] Its mechanism of action involves the targeted degradation of key transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), leading to potent tumoricidal and immune-stimulatory effects.[1] This document provides a comprehensive summary of the dosing and administration schedules of **Mezigdomide** as reported in various clinical trials, presented through structured tables, detailed experimental protocols, and explanatory diagrams.

Dosing and Administration Schedules

Mezigdomide has been evaluated in numerous clinical trials, both as a monotherapy and in combination with other anti-myeloma agents. The dosing schedules have varied across these studies, particularly in the initial dose-escalation phases. However, a recommended Phase 2 dose (RP2D) has been established in several key trials.

Mezigdomide as a Single Agent and in Combination with Dexamethasone

The foundational CC-92480-MM-001 Phase 1/2 study explored various dosing cohorts for **Mezigdomide** in combination with dexamethasone.[3] This trial was crucial in identifying the optimal dose and schedule for further investigation.

Table 1: Dose Escalation and Recommended Phase 2 Dose of **Mezigdomide** with Dexamethasone

Clinical Trial	Phase	Mezigdomide Dose	Dosing Schedule	Combination Agent(s)	Patient Population	Reference(s)
CC-92480-MM-001	1 (Dose Escalation)	0.1–2.0 mg once daily or 0.2–0.8 mg twice daily	Dosing for 3, 7, or 10 of every 14 days, or for 21 of every 28 days	Dexamethasone	Relapsed/Refractory Multiple Myeloma (RRMM)	[3]
CC-92480-MM-001	2 (Dose Expansion)	1.0 mg once daily	21 days on, 7 days off (28-day cycle)	Dexamethasone (40 mg weekly; 20 mg for patients ≥75 years)	RRMM, including triple-class-refractory patients	[4][5][6]

Mezigdomide in Combination with Other Anti-Myeloma Agents

Building on the promising results of **Mezigdomide** with dexamethasone, subsequent trials have investigated its efficacy and safety in combination with proteasome inhibitors and other novel agents.

Table 2: Dosing of **Mezigdomide** in Combination Therapies

Clinical Trial	Mezigdomide Dose	Mezigdomide Schedule	Combination Agents and Dosing	Patient Population	Reference(s)
NCT06050512	Starting dose: 0.6 mg, with dose levels up to 1.0 mg	Days 1-21 of a 28-day cycle	Ixazomib: 3.0 mg or 4.0 mg weekly on days 1, 8, 15 Dexamethasone: 40 mg weekly (20 mg if >75 years)	Relapsed/Refractory Multiple Myeloma (RRMM)	[7]
CC-92480-MM-002	1.0 mg	Not specified	Bortezomib: (Mezigdomide) Carfilzomib: (Mezigdomide) Dexamethasone	RRMM	[8]

CA057-003	0.3, 0.6, or 1.0 mg daily	Days 1-21 of a 28-day cycle	Dexamethasone: 40 mg weekly (20 mg if ≥ 75 years)Tazemetostat: 800 mg twice daily on days 1-28BMS-986158: 2 or 3 mg daily, 5 days on, 2 days off for days 1-14Trametinib: 1.5 or 2 mg daily on days 1-21	RRMM	[9] [10]
MagnetisMM-3 (Part C)	Not specified	Days 1-21 of a 28-day cycle	Elranatamab	RRMM	[11]

Experimental Protocols

The administration of **Mezigdomide** in a clinical trial setting follows a structured protocol to ensure patient safety and data integrity. Below is a generalized protocol based on the methodologies described in the cited clinical trials.

Protocol: Administration of Mezigdomide and Dexamethasone in a Phase 2 Clinical Trial

1. Patient Eligibility:

- Confirmed diagnosis of multiple myeloma.

- Relapsed or refractory disease following a specified number of prior therapies, often including a proteasome inhibitor, an immunomodulatory agent, and an anti-CD38 antibody.[7]
[12]

- Adequate organ function as defined by laboratory parameters.

2. Treatment Cycle:

- A standard treatment cycle is 28 days.[5]

3. Dosing and Administration:

- **Mezigdomide**: 1.0 mg is administered orally once daily.[5] The capsules are to be taken with or without food.[11] Administration occurs on days 1 through 21 of each 28-day cycle.[5]
- Dexamethasone: 40 mg is administered orally once weekly. For patients aged 75 years or older, the dose is reduced to 20 mg weekly.[6]

4. Monitoring and Assessments:

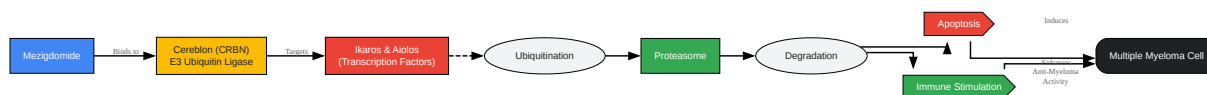
- Safety Monitoring: Patients are monitored for adverse events, with a particular focus on myelosuppression (neutropenia, anemia, thrombocytopenia) and infections.[13] Dose-limiting toxicities are assessed, especially during the initial cycles.[7]
- Efficacy Assessment: Disease response is evaluated based on International Myeloma Working Group (IMWG) criteria.[11] Assessments are performed at baseline and at regular intervals throughout the trial.

5. Dose Modifications:

- Dose reductions or interruptions of **Mezigdomide** and/or dexamethasone may be implemented to manage treatment-emergent adverse events.[2]

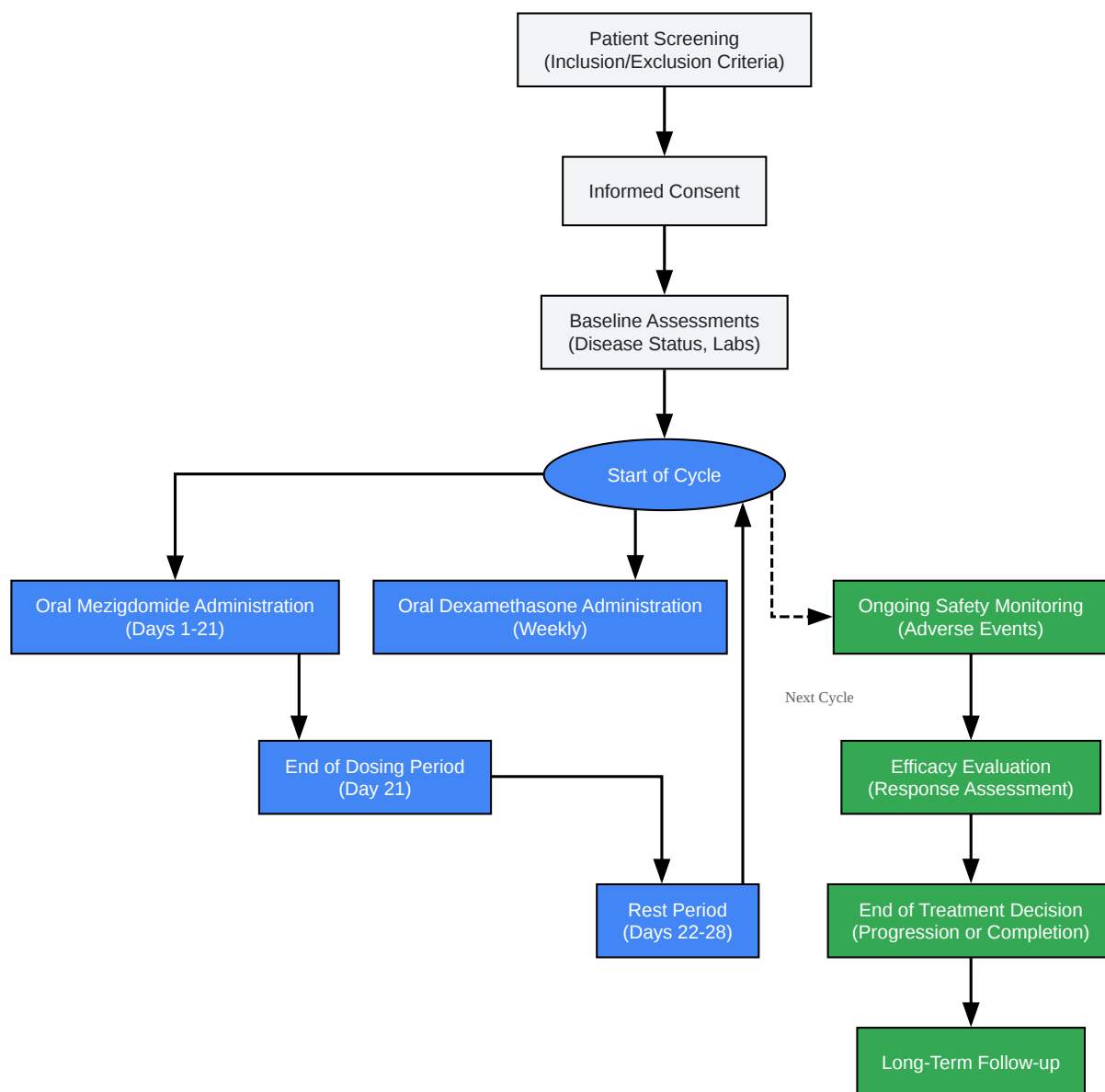
Signaling Pathways and Experimental Workflows

To visually represent the processes involved in **Mezigdomide**'s mechanism and its application in clinical trials, the following diagrams are provided.



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Caption: **Mezigdomide's** mechanism of action.



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Caption: Generalized clinical trial workflow for **Mezigdomide**.

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